
physical and chemical properties of dilithium
tetrachlorocuprate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dilithium tetrachlorocuprate

Cat. No.: B8771411 Get Quote

Dilithium Tetrachlorocuprate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Dilithium tetrachlorocuprate (Li₂CuCl₄) is a versatile and widely utilized reagent in synthetic

chemistry, primarily recognized for its efficacy in facilitating the regioselective ring-opening of

epoxides. This technical guide provides a comprehensive overview of the known physical and

chemical properties of dilithium tetrachlorocuprate. While specific experimental data for the

isolated solid-state compound, such as single-crystal X-ray diffraction and magnetic

susceptibility, are not extensively available in the reviewed literature, this document

consolidates the existing knowledge, including its preparation, reactivity, and the general

characteristics of the tetrachlorocuprate(II) anion. Detailed experimental protocols for its most

common applications are provided, alongside visualizations to illustrate key reaction pathways

and experimental workflows.

Introduction
Dilithium tetrachlorocuprate, with the chemical formula Li₂CuCl₄, is a coordination complex

containing the tetrachlorocuprate(II) anion ([CuCl₄]²⁻) and two lithium cations (Li⁺). It is most

commonly prepared and used as a 0.1 M solution in tetrahydrofuran (THF), appearing as a

brown-colored homogeneous solution.[1] Its utility in organic synthesis stems from its ability to

act as a source of "cuprate-like" reactivity, offering a milder and often more selective alternative
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to other organometallic reagents. The primary application of Li₂CuCl₄ lies in the regioselective

cleavage of epoxide rings to furnish chlorohydrins, valuable intermediates in the synthesis of

complex organic molecules, including natural products and pharmaceuticals.[1]

Physical Properties
Detailed experimental data on the physical properties of solid, anhydrous dilithium
tetrachlorocuprate are scarce in the public domain. However, based on general chemical

knowledge and data for related tetrachlorocuprate(II) complexes, the following properties can

be described.

General Properties
Property Value Reference

Molecular Formula Cl₄CuLi₂ [2][3]

Molecular Weight 219.24 g/mol [2]

CAS Number 15489-27-7 [2]

Appearance
Typically used as a brown 0.1

M solution in THF.
[1]

IUPAC Name dilithium;tetrachlorocopper(2-) [2]

Crystal Structure
A definitive single-crystal X-ray diffraction study for dilithium tetrachlorocuprate could not be

located in the reviewed literature. However, the structure of the tetrachlorocuprate(II) anion

([CuCl₄]²⁻) has been characterized in various salts. The geometry of the [CuCl₄]²⁻ anion is

known to be highly flexible, adopting conformations ranging from square planar to a distorted

(flattened) tetrahedron, depending on the counter-ion and crystal packing forces.[4] This

distortion is a consequence of the Jahn-Teller effect for the d⁹ Cu(II) ion. For instance, in bis(2-

aminopyridinium) tetrachlorocuprate(II), the [CuCl₄]²⁻ anion exhibits a highly flattened

tetrahedral geometry.[4] It is reasonable to infer that the [CuCl₄]²⁻ anion in dilithium
tetrachlorocuprate also adopts a non-ideal tetrahedral geometry.

Spectroscopic Properties
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Specific spectroscopic data for dilithium tetrachlorocuprate are not readily available. The

following information is based on the known spectroscopic characteristics of the

tetrachlorocuprate(II) anion in other complexes.

The tetrachlorocuprate(II) ion is colored, typically appearing yellow-green in solution. The UV-

Visible spectra of [CuCl₄]²⁻ complexes are characterized by ligand-to-metal charge transfer

(LMCT) bands in the UV region and d-d transitions in the visible region. For example, solutions

of various tetrachlorocuprate(II) salts in acetonitrile show characteristic absorptions at

approximately 256 nm, 311 nm, and 462 nm.[5] The exact positions and molar absorptivities of

these bands are expected to be solvent-dependent.

The vibrational modes of the [CuCl₄]²⁻ anion have been studied in other salts. For a tetrahedral

geometry (Td symmetry), four fundamental vibrational modes are expected: ν₁(A₁), ν₂(E),

ν₃(F₂), and ν₄(F₂). All four modes are Raman active, while only the F₂ modes are infrared

active. In the case of a distorted tetrahedral geometry, this selection rule may break down.

Studies on caesium tetrachlorocuprate(II) have involved detailed analysis of its vibrational

spectrum to understand the bonding and geometry of the [CuCl₄]²⁻ anion.[6]

Magnetic Properties
As a copper(II) compound with a d⁹ electronic configuration, dilithium tetrachlorocuprate is

expected to be paramagnetic due to the presence of one unpaired electron.

Specific magnetic susceptibility data for dilithium tetrachlorocuprate is not available in the

literature. The magnetic moment of Cu(II) complexes is typically close to the spin-only value of

1.73 µB, though deviations can occur due to spin-orbit coupling. For example, the temperature

dependence of the magnetic susceptibility of other copper(II) complexes has been used to

investigate magnetic ordering phenomena.

EPR spectroscopy is a powerful technique for characterizing Cu(II) complexes. The EPR

spectrum provides information about the g-values and hyperfine coupling constants, which are

sensitive to the electronic structure and coordination environment of the copper ion. For

tetrachlorocuprate(II) complexes, the g-tensor values can be used to infer the degree of

distortion from ideal tetrahedral or square-planar geometries.[5]

Chemical Properties and Reactivity
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Dilithium tetrachlorocuprate is primarily known for its role as a catalyst and reagent in

organic synthesis.

Preparation
Dilithium tetrachlorocuprate is typically prepared in situ for immediate use as a 0.1 M

solution in anhydrous THF.

Experimental Protocol: Preparation of 0.1 M Dilithium Tetrachlorocuprate in THF[1]

To a dry 250 mL single-necked round-bottom flask, add anhydrous lithium chloride (LiCl, 2

equivalents) and anhydrous copper(II) chloride (CuCl₂, 1 equivalent).

Dry the solids under vacuum at 250 °C for approximately 2.5 hours.

After cooling the flask to room temperature, add the required volume of anhydrous THF to

achieve a 1 M concentration under an inert atmosphere (e.g., nitrogen or argon).

Stir the mixture at room temperature for about 4 hours until a homogeneous brown solution

is formed.

For a 0.1 M solution, dilute this stock solution with anhydrous THF as required.

Anhydrous LiCl (2 eq.)

Dry under vacuum
@ 250 °C, 2.5 h

Anhydrous CuCl2 (1 eq.) Stir at RT
4 h

Anhydrous THF

0.1 M Li2CuCl4 in THF

Click to download full resolution via product page

Preparation of Li₂CuCl₄ solution.

Reactivity
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The most prominent application of dilithium tetrachlorocuprate is the regioselective ring-

opening of epoxides to yield chlorohydrins. The reaction proceeds via a nucleophilic attack of a

chloride ion at the less sterically hindered carbon of the epoxide. This method is efficient and

provides good yields under mild conditions.[1]

Experimental Protocol: Reaction of Li₂CuCl₄ with Epoxides[1]

In a dry reaction vessel under an inert atmosphere, dissolve the epoxide (1 equivalent) in

anhydrous THF.

To the stirred solution, add a 1 M solution of dilithium tetrachlorocuprate in THF (1

equivalent) at room temperature.

Monitor the reaction progress by a suitable method (e.g., TLC).

Upon completion, quench the reaction with a phosphate buffer (pH = 7.0).

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to obtain the crude chlorohydrin.

Purify the product as necessary (e.g., by column chromatography).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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